molecular formula C19H16F3N3O2S2 B3014570 4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-48-3

4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B3014570
CAS RN: 392301-48-3
M. Wt: 439.47
InChI Key: VUUATENUARDNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TFB-T, and it has a unique chemical structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Preparation of Substituted 4H-1,3,4-Thiadiazolo[2,3-c]-1,2,4-Triazin-4-ones : The study by Coppo and Fawzi (1997) discusses the reaction of benzoyl isothiocyanates with 4-amino-4,5-dihydro-3-(methylthio)-1,2,4-triazin-5-ones, leading to substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. This demonstrates the chemical versatility of thiadiazolyl compounds in synthesizing complex heterocyclic systems, which can be foundational for developing new pharmaceuticals or materials (Coppo & Fawzi, 1997).

Medicinal Chemistry

  • Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. This research underscores the potential of thiadiazolyl benzamides in creating new therapeutic agents with specific biological activities (Abu‐Hashem et al., 2020).

Antifungal and Nematocidal Activities

  • Antifungal Agents : Narayana et al. (2004) explored the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, aiming to identify potential antifungal agents. This illustrates the application of thiadiazolyl benzamides in addressing fungal infections (Narayana et al., 2004).

  • Nematocidal Activity : Liu et al. (2022) reported the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. This highlights the potential of such compounds in agricultural applications to protect against nematode infestations (Liu et al., 2022).

Electroluminescence and Fluorescence

  • Single-Polymer Systems with RGB Emission : Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission for potential use in electroluminescent devices. This research demonstrates the application of thiadiazolyl benzamides in the development of advanced materials for lighting and display technologies (Liu et al., 2016).

properties

IUPAC Name

4-ethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S2/c1-2-27-15-9-5-13(6-10-15)16(26)23-17-24-25-18(29-17)28-11-12-3-7-14(8-4-12)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUATENUARDNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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